molecular formula C18H15N3O3S2 B2963262 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide CAS No. 898405-85-1

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2963262
CAS No.: 898405-85-1
M. Wt: 385.46
InChI Key: YQKWZSCFFUODIX-UHFFFAOYSA-N
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Description

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and an ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the ethylthio substituent. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-nitrophenyl)-1,3-thiazol-2-ylacetonitrile: Shares the thiazole and nitrophenyl groups but differs in the substituents attached to the thiazole ring.

    4-(3-nitrophenyl)thiazol-2-ylhydrazone: Contains a hydrazone group instead of the benzamide moiety.

Uniqueness

4-(ethylthio)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is unique due to the presence of the ethylthio group and the benzamide moiety, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-ethylsulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-2-25-15-8-6-12(7-9-15)17(22)20-18-19-16(11-26-18)13-4-3-5-14(10-13)21(23)24/h3-11H,2H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWZSCFFUODIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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